

Spectroscopic Profile of 4-Chlorophenyl Acetate: An In-depth Technical Guide

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Compound of Interest

Compound Name: 4-Chlorophenyl acetate

Cat. No.: B1594417

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This technical guide provides a comprehensive overview of the key spectroscopic data for **4-Chlorophenyl acetate**, a significant compound in chemical research and development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the methodologies for these analyses. This document is intended for researchers, scientists, and professionals in the field of drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of **4-Chlorophenyl acetate** exhibits distinct signals corresponding to the aromatic and acetyl protons. The aromatic protons, due to their chemical environment, appear as a set of doublets, characteristic of a para-substituted benzene ring. The methyl protons of the acetate group appear as a singlet.

Table 1: ¹H NMR Spectroscopic Data for **4-Chlorophenyl Acetate**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.40	Doublet	2H	Ar-H (ortho to Cl)
~7.10	Doublet	2H	Ar-H (ortho to O)
~2.29	Singlet	3H	-COCH ₃

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the **4-Chlorophenyl acetate** molecule.

Table 2: ¹³C NMR Spectroscopic Data for **4-Chlorophenyl Acetate**

Chemical Shift (δ) ppm	Assignment
~169.0	C=O (ester)
~149.0	C-O (aromatic)
~132.0	C-Cl (aromatic)
~129.5	Ar-CH (ortho to Cl)
~122.5	Ar-CH (ortho to O)
~21.0	-CH ₃ (acetyl)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **4-Chlorophenyl acetate** shows characteristic absorption bands for the ester and aromatic functionalities.

Table 3: Key IR Absorption Bands for **4-Chlorophenyl Acetate**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~1765	Strong	C=O stretch (ester)
~1590, ~1490	Medium-Strong	C=C stretch (aromatic ring)
~1200	Strong	C-O stretch (ester)
~830	Strong	C-H out-of-plane bend (para-disubstituted aromatic)
~1100	Medium	C-Cl stretch

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The mass spectrum of **4-Chlorophenyl acetate** shows the molecular ion peak and several characteristic fragment ions.[\[1\]](#)

Table 4: Major Fragments in the Mass Spectrum of **4-Chlorophenyl Acetate**

m/z	Relative Intensity (%)	Proposed Fragment
170/172	~11.5	[M] ⁺ (Molecular Ion)
128/130	~99.9	[M - C ₂ H ₂ O] ⁺
99	-	[C ₆ H ₄ Cl] ⁺
63	~11.5	[C ₅ H ₃] ⁺
43	~37.6	[CH ₃ CO] ⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

A sample of **4-Chlorophenyl acetate** is dissolved in a deuterated solvent, typically chloroform-d (CDCl_3), and transferred to an NMR tube. The spectrum is recorded on a high-resolution NMR spectrometer (e.g., 300 or 500 MHz). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy

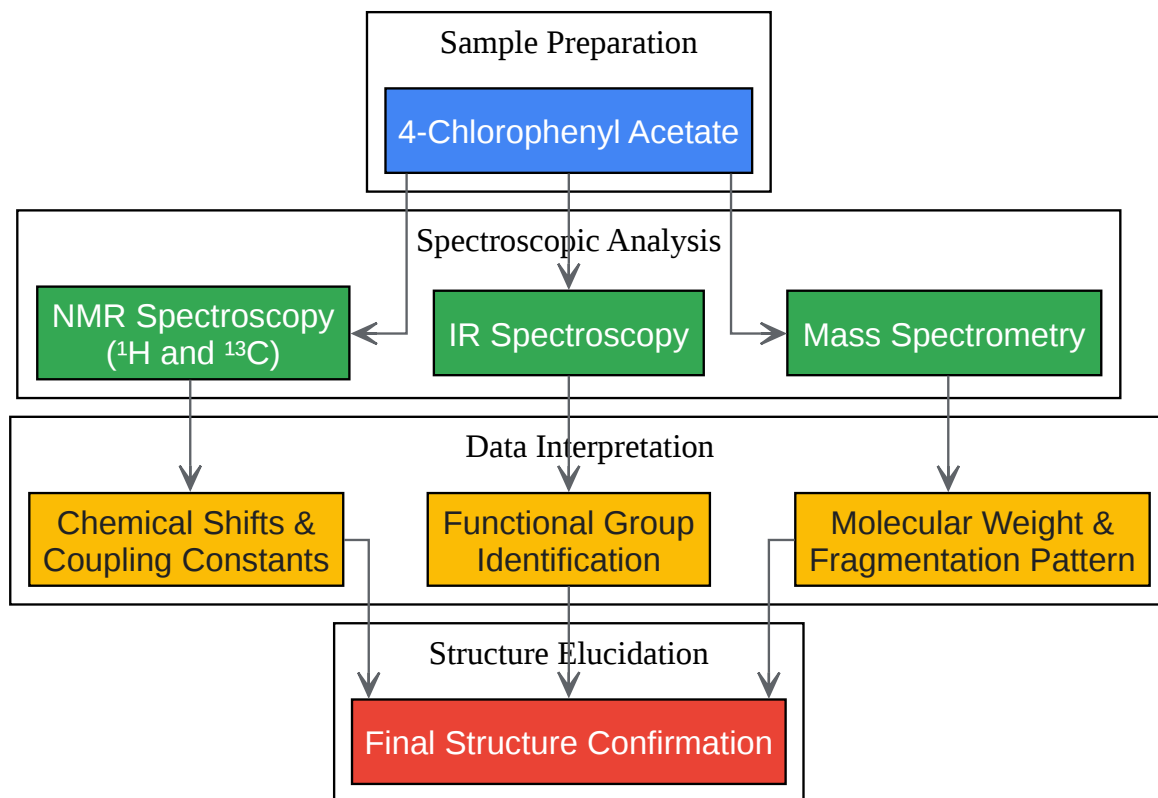
The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a thin film between salt plates (e.g., NaCl or KBr) if it is a liquid, or as a KBr pellet if it is a solid. The spectrum is typically recorded over the range of 4000-400 cm^{-1} .

Mass Spectrometry

The mass spectrum is typically acquired using a mass spectrometer with an electron ionization (EI) source coupled with a gas chromatograph (GC) for sample introduction. The sample is injected into the GC, where it is vaporized and separated from any impurities. The separated compound then enters the mass spectrometer, where it is ionized by a beam of electrons (typically at 70 eV). The resulting ions are then separated by their mass-to-charge ratio and detected.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic identification of a chemical compound like **4-Chlorophenyl acetate**.



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Caption: General workflow for spectroscopic analysis.

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References

- 1. 4-Chlorophenyl Acetate | C₈H₇ClO₂ | CID 13410 - PubChem [pubchem.ncbi.nlm.nih.gov]
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